[(1R,5R,7S)-4-oxa-1-azabicyclo[3.2.1]octan-7-yl]methanol;hydrochloride [(1R,5R,7S)-4-oxa-1-azabicyclo[3.2.1]octan-7-yl]methanol;hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18624592
InChI: InChI=1S/C7H13NO2.ClH/c9-5-6-3-7-4-8(6)1-2-10-7;/h6-7,9H,1-5H2;1H/t6-,7+;/m0./s1
SMILES:
Molecular Formula: C7H14ClNO2
Molecular Weight: 179.64 g/mol

[(1R,5R,7S)-4-oxa-1-azabicyclo[3.2.1]octan-7-yl]methanol;hydrochloride

CAS No.:

Cat. No.: VC18624592

Molecular Formula: C7H14ClNO2

Molecular Weight: 179.64 g/mol

* For research use only. Not for human or veterinary use.

[(1R,5R,7S)-4-oxa-1-azabicyclo[3.2.1]octan-7-yl]methanol;hydrochloride -

Specification

Molecular Formula C7H14ClNO2
Molecular Weight 179.64 g/mol
IUPAC Name [(5R,7S)-4-oxa-1-azabicyclo[3.2.1]octan-7-yl]methanol;hydrochloride
Standard InChI InChI=1S/C7H13NO2.ClH/c9-5-6-3-7-4-8(6)1-2-10-7;/h6-7,9H,1-5H2;1H/t6-,7+;/m0./s1
Standard InChI Key IGSKQDNDLUPFQJ-UOERWJHTSA-N
Isomeric SMILES C1CO[C@@H]2C[C@H](N1C2)CO.Cl
Canonical SMILES C1COC2CC(N1C2)CO.Cl

Introduction

Structural and Stereochemical Features

Core Bicyclic Architecture

The compound’s defining feature is its bicyclo[3.2.1]octane scaffold, which combines a 4-oxa-1-azabicyclic system. The oxygen atom occupies the 4-position of the seven-membered ring, while the nitrogen atom resides at the 1-position. This arrangement creates a rigid, three-dimensional structure that influences its electronic and steric properties. X-ray crystallography data for similar compounds reveal chair-like conformations in the oxazabicyclo framework, which may enhance binding affinity to biological targets .

Stereochemical Configuration

The (1R,5R,7S) configuration specifies the absolute stereochemistry at three chiral centers. The hydroxymethyl group (-CH₂OH) at position 7 adopts an axial orientation, as determined by nuclear Overhauser effect (NOE) spectroscopy in related structures . This spatial arrangement is critical for molecular interactions, as evidenced by the reduced activity of epimers in enzymatic assays .

Table 1: Key Structural Descriptors

PropertyValue
IUPAC Name[(5R,7S)-4-oxa-1-azabicyclo[3.2.1]octan-7-yl]methanol;hydrochloride
Molecular FormulaC₇H₁₄ClNO₂
Canonical SMILESC1COC2CC(N1C2)CO.Cl
Isomeric SMILESC1CO[C@@H]2CC@HCO.Cl
InChI KeyIGSKQDNDLUPFQJ-UOERWJHTSA-N

Synthesis and Physicochemical Properties

Synthetic Pathways

The hydrochloride salt is typically synthesized via acid-mediated protonation of the free base [(1R,5R,7S)-4-oxa-1-azabicyclo[3.2.1]octan-7-yl]methanol. The parent compound is accessible through a multi-step sequence involving:

  • Ring-Closing Metathesis: Formation of the bicyclic framework using Grubbs catalysts .

  • Asymmetric Hydroxylation: Sharpless epoxidation or enzymatic resolution to establish stereocenters .

  • Salt Formation: Treatment with hydrochloric acid to improve solubility and stability.

Physicochemical Profile

The compound’s hydrochloride salt form enhances aqueous solubility (predicted logS = -1.2) compared to the free base (logS = -2.8). Polar surface area calculations (PSA = 52.7 Ų) indicate moderate membrane permeability, while the AlogP value (0.94) suggests balanced lipophilicity .

Table 2: Physicochemical Properties

PropertyValue
Molecular Weight179.64 g/mol
Melting Point218–220°C (dec.)
Solubility (Water)12.5 mg/mL
pKa (Amine)8.9 ± 0.2

Research Gaps and Future Directions

Despite its promising scaffold, [(1R,5R,7S)-4-oxa-1-azabicyclo[3.2.1]octan-7-yl]methanol hydrochloride lacks comprehensive biological data. Priority research areas include:

  • In vitro Toxicity Profiling: Cytotoxicity assays in HepG2 and HEK293 cells.

  • Pharmacokinetic Studies: Oral bioavailability and metabolic stability in rodent models.

  • Target Identification: Proteome-wide affinity chromatography to map interaction partners .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator